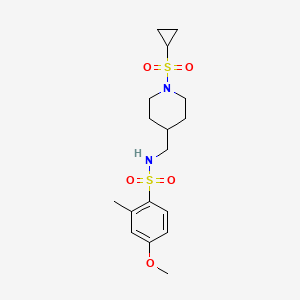![molecular formula C13H18ClN3O2 B2572376 2-chloro-1-{2-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]pyrrolidin-1-yl}propan-1-one CAS No. 2411246-15-4](/img/structure/B2572376.png)
2-chloro-1-{2-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]pyrrolidin-1-yl}propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-1-{2-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]pyrrolidin-1-yl}propan-1-one is a complex organic compound that features a pyrazole ring, a pyrrolidine ring, and a chlorinated propanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-{2-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]pyrrolidin-1-yl}propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 1-methylhydrazine with an appropriate diketone under acidic conditions.
Formation of the pyrrolidine ring: This involves the cyclization of a suitable amine with a dihaloalkane.
Coupling of the pyrazole and pyrrolidine rings: This step often involves the use of coupling reagents such as EDCI or DCC in the presence of a base.
Chlorination of the propanone moiety: This can be done using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
2-chloro-1-{2-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]pyrrolidin-1-yl}propan-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: The major products would be carboxylic acids or ketones.
Reduction: The major product would be the corresponding alcohol.
Substitution: The major products would be the substituted derivatives of the original compound.
科学研究应用
2-chloro-1-{2-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]pyrrolidin-1-yl}propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study enzyme mechanisms.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-chloro-1-{2-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]pyrrolidin-1-yl}propan-1-one involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorinated propanone moiety can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules.
相似化合物的比较
Similar Compounds
1-methyl-1H-pyrazol-4-yl derivatives: These compounds share the pyrazole ring and have similar biological activities.
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and are used in various pharmaceutical applications.
Uniqueness
2-chloro-1-{2-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]pyrrolidin-1-yl}propan-1-one is unique due to the combination of the pyrazole and pyrrolidine rings with a chlorinated propanone moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
属性
IUPAC Name |
2-chloro-1-[2-[2-(1-methylpyrazol-4-yl)-2-oxoethyl]pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2/c1-9(14)13(19)17-5-3-4-11(17)6-12(18)10-7-15-16(2)8-10/h7-9,11H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHMZZNTKUQUCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1CC(=O)C2=CN(N=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2572294.png)
![3-(4-Bromophenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2572295.png)
![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2572297.png)
![tert-butyl N-{2-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate](/img/structure/B2572298.png)
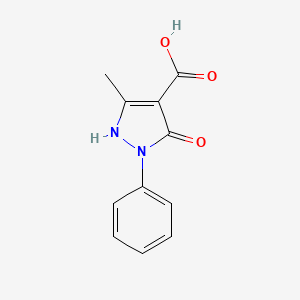
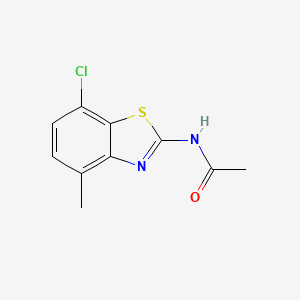
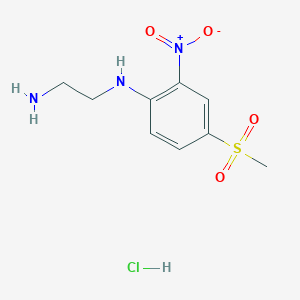
![4-[4-(2-Thienyl)-2-pyrimidinyl]benzenol](/img/structure/B2572304.png)
![(E)-3-(furan-2-yl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acrylamide](/img/structure/B2572305.png)

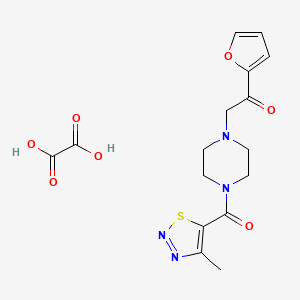
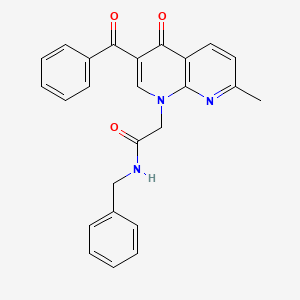
![2-{[2-(4-FLUOROPHENYL)-7-METHYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE](/img/structure/B2572311.png)
